molecular formula C18H18FN3O4 B193957 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 93594-39-9

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B193957
CAS RN: 93594-39-9
M. Wt: 359.4 g/mol
InChI Key: KCXCSXLUYCTARV-UHFFFAOYSA-N
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Description

The compound “1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of ciprofloxacin, which is an antibacterial agent widely used in clinical practice for the treatment of certain diseases caused by some Gram-negative and Gram-positive microorganisms .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazinyl ring, which adopts a chair conformation. The cyclopropyl ring is not coplanar with the quinolone ring system .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H18FN3O4, and its molecular weight is 359.4 g/mol . Other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available literature .

Scientific Research Applications

Anti-tubercular and Antibacterial Agent

A study explored the synthesis of analogues of this compound, demonstrating their effectiveness as anti-tubercular and antibacterial agents. These compounds showed promising Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis and common bacteria such as Staphylococcus aureus and Escherichia coli. This indicates potential for treating tuberculosis and bacterial infections (Suresh et al., 2014).

Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones

Another research synthesized derivatives from the lead molecule of this compound, showing significant antifungal and antibacterial activities. These findings suggest potential applications in the development of new antimicrobial agents (Patel & Patel, 2010).

Isolation and Identification of N-substituted Regioisomer

The compound was isolated and identified as the N-substituted regioisomer of besifloxacin, another important antibacterial agent. This highlights its role in the development and identification of new antibacterial drugs (Xia, Chen, & Yu, 2013).

Antimycobacterial Activities

This compound has been part of studies to synthesize novel fluoroquinolones with antimycobacterial activities. One of the compounds synthesized showed significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, indicating its potential as a treatment for tuberculosis (Senthilkumar et al., 2009).

Development of Specific Immunoassays

It has been used in the synthesis of antigens for producing monoclonal antibodies. These antibodies can be utilized in enzyme-linked immunosorbent assay (ELISA) kits to detect and control illegal content of specific compounds in food products, suggesting applications in food safety and quality control (Tochi et al., 2016).

In Silico Analysis as DNA Gyrase Inhibitors

An in silico study investigated novel fluoroquinolones, including derivatives of this compound, as inhibitors of DNA gyrase in Staphylococcus aureus. The results indicated strong interactions with the enzyme, proposing a pathway for new drug discovery against bacterial infections (Sabbagh & Murad, 2015).

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c19-14-7-12-15(8-16(14)21-5-3-20(10-23)4-6-21)22(11-1-2-11)9-13(17(12)24)18(25)26/h7-11H,1-6H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXCSXLUYCTARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400420
Record name 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

93594-39-9
Record name Formylciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093594399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMYLCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZS5QD5GBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XW Li, F Zhi, JH Shen, YQ Hu - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
(IUCr) 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT WDC search IUCr Journals home archive editors for authors for readers submit open access journal menu home archive editors for authors for readers submit open access Issue contents Download PDF of article Download CIF 3D view Navigation 1. Comment 2. Experimental Supporting information …
Number of citations: 5 scripts.iucr.org
XW Li, F Zhi, JH Shen, YQ Hu - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The crystal structure of the title compound, C18H18FN3O4, was published [Li et al.(2005). Acta Cryst. E61, o2235–o2236] with an error in the chemical formula and without location of the carboxyl H atom. This has now been corrected. The missing H atom was located and refined. This H atom is involved in an intramolecular O—H⋯ O hydrogen bond with the carbonyl O atom.
Number of citations: 4 scripts.iucr.org

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